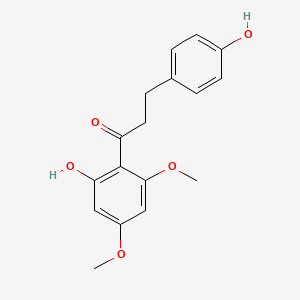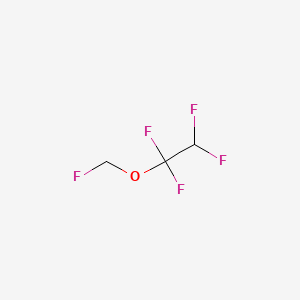
Ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- typically involves the reaction of chloromethyl compounds with fluorinating agents. One common method includes the use of chlorodifluoromethylation of aldehydes using Me3SiCF2Cl and a catalytic amount of TBAF in polar solvents at room temperature . This reaction provides difluoromethylated alcohols, which can be further processed to obtain the desired fluorinated ether.
Industrial Production Methods
Industrial production of ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- often involves large-scale fluorination processes. These processes are designed to ensure high yields and purity of the final product. The use of specialized equipment and controlled reaction conditions is crucial to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
Ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated carbonyl compounds.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, carbonyl compounds, and substituted ethers. These products retain the unique properties imparted by the fluorine atoms, making them valuable in various applications.
Aplicaciones Científicas De Investigación
Ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrafluoroethane: A closely related compound with similar fluorinated groups but lacking the fluoromethoxy group.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated ether with different substituents, used in similar applications.
Uniqueness
Ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- is unique due to the presence of both tetrafluoro and fluoromethoxy groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in specialized applications.
Propiedades
Número CAS |
37031-31-5 |
|---|---|
Fórmula molecular |
C3H3F5O |
Peso molecular |
150.05 g/mol |
Nombre IUPAC |
1,1,2,2-tetrafluoro-1-(fluoromethoxy)ethane |
InChI |
InChI=1S/C3H3F5O/c4-1-9-3(7,8)2(5)6/h2H,1H2 |
Clave InChI |
YLLYZRFNJHNIGY-UHFFFAOYSA-N |
SMILES canónico |
C(OC(C(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




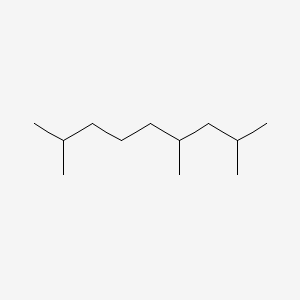

![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)
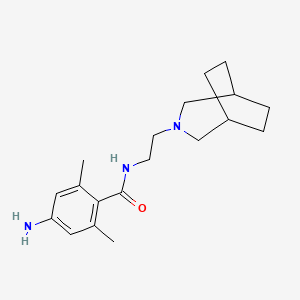
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)
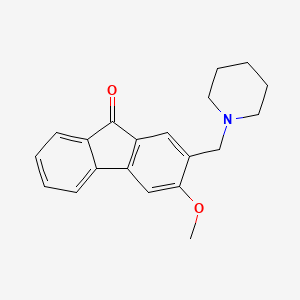
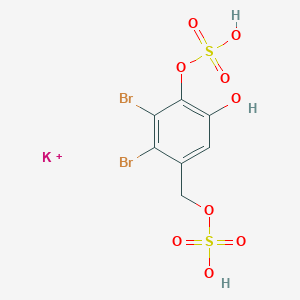
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)
![5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl-](/img/structure/B14669293.png)

